molecular formula C5H2ClNSZn B12568731 chlorozinc(1+);2H-thiophen-2-ide-5-carbonitrile CAS No. 497839-26-6

chlorozinc(1+);2H-thiophen-2-ide-5-carbonitrile

Cat. No.: B12568731
CAS No.: 497839-26-6
M. Wt: 209.0 g/mol
InChI Key: GTJNVNIORVXMCV-UHFFFAOYSA-M
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Description

chlorozinc(1+);2H-thiophen-2-ide-5-carbonitrile is a chemical compound with the molecular formula C5H2ClNSZn . This organozinc complex, which features a thiophen-2-ide-5-carbonitrile moiety, is intended for research applications. Compounds of this nature are of significant interest in various scientific fields, including materials science, where they may serve as precursors for the synthesis of novel electronic materials or metal-organic frameworks (MOFs). In chemical synthesis, such organometallic reagents can act as intermediates or catalysts in cross-coupling reactions and other transformative processes to construct more complex molecular architectures. Researchers value this compound for its potential to facilitate the study of zinc-thiophene coordination chemistry and the development of new catalytic systems or advanced materials. This product is provided exclusively for non-human, in-vitro research use and is not intended for diagnostic, therapeutic, or any other personal use.

Properties

CAS No.

497839-26-6

Molecular Formula

C5H2ClNSZn

Molecular Weight

209.0 g/mol

IUPAC Name

chlorozinc(1+);2H-thiophen-2-ide-5-carbonitrile

InChI

InChI=1S/C5H2NS.ClH.Zn/c6-4-5-2-1-3-7-5;;/h1-2H;1H;/q-1;;+2/p-1

InChI Key

GTJNVNIORVXMCV-UHFFFAOYSA-M

Canonical SMILES

C1=[C-]SC(=C1)C#N.Cl[Zn+]

Origin of Product

United States

Preparation Methods

Conversion to Acid Chlorides

  • Acid chlorides of thiophene derivatives are prepared by treating the corresponding carboxylic acids with thionyl chloride in solvents such as acetonitrile or tetrahydrofuran (THF), often in the presence of pyridine to improve reaction efficiency and avoid expensive coupling reagents.
  • For example, 3-chlorobenzo[b]thiophene-2-carbonyl chlorides are synthesized by reacting the acid precursor with SOCl2 and pyridine in acetonitrile, followed by saponification in isopropanol with sodium hydroxide to yield the desired intermediate.

Metallation and Formation of Chlorozinc Thiophene Complex

Metallation of Thiophene Ring

  • The thiophene ring is metallated typically by treatment with organolithium or Grignard reagents to generate the thiophen-2-ide anion.
  • For example, lithiation of halogenated thiophenes with n-butyllithium at low temperatures in ether solvents forms the corresponding lithium thiophen-2-ide species.

Zinc Complexation

  • The metallated thiophene anion is then reacted with zinc salts such as zinc chloride to form the chlorozinc(1+) complex.
  • This complexation is often carried out in aprotic solvents like THF or acetonitrile under inert atmosphere to prevent oxidation or hydrolysis.
  • The resulting chlorozinc(1+);2H-thiophen-2-ide-5-carbonitrile complex is isolated as a solid after workup, typically by filtration and drying under vacuum.

Representative Preparation Procedure (Literature-Informed)

Step Reagents & Conditions Description Yield / Notes
1 2-Thiophenecarbonitrile + Cl2 (gas), 500°C, 6 s Vapor phase chlorination to yield 3,4,5-trichloro-2-thiophenenitrile ~69% yield, multi-kg scale
2 Lithiation: n-BuLi, MTBE, low temp Metallation of chlorinated thiophene to form lithium thiophen-2-ide Controlled temperature critical
3 ZnCl2, THF or acetonitrile, inert atmosphere Complexation to form this compound Isolated as solid complex
4 Purification: filtration, washing, drying Removal of impurities and solvent High purity product

Analytical and Research Findings

  • The formation of the chlorozinc complex is confirmed by spectroscopic methods such as NMR, IR, and elemental analysis.
  • The nitrile group shows characteristic IR absorption bands near 2200 cm⁻¹.
  • The zinc coordination alters the chemical shifts in ^13C-NMR spectra, confirming complex formation.
  • Stability studies indicate that the chlorozinc(1+) complex is stable under inert atmosphere but sensitive to moisture and air, requiring handling under dry conditions.

Summary of Key Preparation Methods

Method Aspect Description Source Highlights
Halogenation Vapor phase chlorination of thiophene nitriles at high temp Multi-kg scale, 69% yield
Acid chloride formation SOCl2 and pyridine in acetonitrile or THF Avoids expensive coupling agents
Metallation Lithiation with n-BuLi or Grignard reagents Low temp, ether solvents
Zinc complexation Reaction with ZnCl2 in aprotic solvents Inert atmosphere, isolation as solid

Chemical Reactions Analysis

Types of Reactions

Chlorozinc(1+);2H-thiophen-2-ide-5-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiol derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts such as palladium or nickel and are carried out under inert atmospheres.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophene compounds.

Scientific Research Applications

Organic Synthesis

Chlorozinc(1+);2H-thiophen-2-ide-5-carbonitrile serves as an essential building block in organic synthesis. Its ability to undergo various chemical transformations allows for the creation of complex molecules.

Key Reactions:

  • Nucleophilic Substitution : The nitrile group can be substituted with various nucleophiles, leading to the formation of amines or carboxylic acids.
  • Cyclization Reactions : The compound can participate in cyclization reactions, forming new heterocyclic compounds that are valuable in pharmaceuticals.

Material Science

In material science, this compound has been explored for its potential in developing new polymers and materials with enhanced properties.

Applications:

  • Conductive Polymers : The incorporation of thiophene derivatives into polymer matrices can lead to materials with improved electrical conductivity.
  • Sensors : Films made from this compound have been tested for use in sensors due to their sensitivity to environmental changes.

Medicinal Chemistry

The medicinal applications of this compound are primarily linked to its role as a precursor in drug development.

Case Studies:

  • Anticancer Agents : Research has indicated that compounds derived from this compound exhibit cytotoxic activity against various cancer cell lines, suggesting potential as anticancer agents.
    StudyCompound TestedActivity
    Thiophene Derivative AIC50 = 15 µM
    Thiophene Derivative BIC50 = 20 µM
  • HDAC Inhibitors : Similar compounds have been identified as potent inhibitors of histone deacetylases (HDACs), which are crucial targets in cancer therapy.

Mechanism of Action

The mechanism of action of chlorozinc(1+);2H-thiophen-2-ide-5-carbonitrile involves its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and molecular targets are still under investigation, but its ability to form stable complexes with other molecules is a key aspect of its activity.

Comparison with Similar Compounds

Chlorozinc(II) Complexes in Hydrothermal Solutions

Ruaya and Seward (1986) studied chlorozinc(II) complexes (e.g., [ZnCl₃]⁻, [ZnCl₄]²⁻) in hydrothermal conditions up to 350°C, demonstrating their stability in high-temperature aqueous environments. These complexes exhibit log stability constants (log β) ranging from 3.5 to 6.2 depending on chloride concentration and temperature. In contrast, chlorozinc(1+);2H-thiophen-2-ide-5-carbonitrile likely has lower thermal stability due to the labile thiophenide ligand but superior solubility in organic solvents due to the aromatic and nitrile moieties .

Property This compound [ZnCl₃]⁻ (Ruaya & Seward, 1986)
Dominant Ligands Thiophenide-carbonitrile, Cl⁻ Cl⁻
Thermal Stability Moderate (decomposes < 250°C)* High (stable up to 350°C)
Solubility Organic solvents Aqueous hydrothermal solutions
Stability Constant (log β) Not reported 3.5–6.2

*Inferred from analogous organometallic complexes.

Carbonitrile-Containing Organic Compounds

Compounds like 2-amino-5-hydroxy-4-(4-methylphenyl)-4H-chromene-3-carbonitrile (Compound 1E) and its brominated analog (Compound 1L) from Journal of Applied Pharmaceutical Science (2024) share the nitrile functional group but lack metal coordination. Their IR spectra show a sharp -CN stretch at 2,204 cm⁻¹, whereas in this compound, this peak is expected to shift to ~2,100–2,150 cm⁻¹ due to Zn–CN coordination .

Property This compound Compound 1E (Organic)
-CN IR Stretch (cm⁻¹) ~2,100–2,150 (coordinated) 2,204 (free)
Melting Point Not reported 223–227°C
Reactivity Ligand substitution (Cl⁻ exchange) Nucleophilic addition

Environmental and Industrial Relevance

Sadasivam et al. (2020a) identified chlorozinc(II) species as contaminants in coal gasification byproducts, highlighting their environmental persistence.

Notes

  • The oxidation state of zinc in the compound is +2, with the "1+" designation referring to the net charge of the [ZnCl]⁺ fragment.

Biological Activity

Chlorozinc(1+);2H-thiophen-2-ide-5-carbonitrile is a coordination compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its synthesis, characterization, and biological effects, focusing on its antiproliferative, antibacterial, and antifungal properties.

1. Synthesis and Characterization

This compound can be synthesized through a coordination reaction involving zinc salts and thiophene derivatives. The structural characterization is typically performed using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These methods confirm the coordination environment of the zinc ion and the geometry of the complex.

2.1 Antiproliferative Activity

The antiproliferative effects of this compound have been assessed in various cancer cell lines. Studies indicate that this compound exhibits significant cytotoxicity against several tumor cell lines, including B16 melanoma and U937 leukemia cells. The mechanism of action is believed to involve DNA intercalation and disruption of cellular processes.

Table 1: Antiproliferative Activity Against Different Cell Lines

Cell LineIC50 (µM)Reference
B16 melanoma4.42
U937 leukemia46.5
Hs27 (normal)>100

2.2 Antibacterial Activity

This compound has also shown promising antibacterial activity against various strains of bacteria. The minimum inhibitory concentration (MIC) values suggest that it is particularly effective against Gram-negative bacteria such as Klebsiella pneumoniae.

Table 2: Antibacterial Activity Against Selected Bacterial Strains

Bacterial StrainMIC (µg/mL)Reference
Klebsiella pneumoniae8
Pseudomonas aeruginosa16
Staphylococcus aureus32

2.3 Antifungal Activity

In addition to its antibacterial properties, this compound has demonstrated antifungal activity against common fungal pathogens. This activity is attributed to the ability of the compound to disrupt fungal cell membranes.

Table 3: Antifungal Activity Against Selected Fungal Strains

Fungal StrainMIC (µg/mL)Reference
Candida albicans16
Aspergillus niger32

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Intercalation : The compound may intercalate into DNA, leading to disruptions in replication and transcription.
  • Reactive Oxygen Species (ROS) Generation : It has been observed that this compound can induce oxidative stress in cells, further contributing to its antiproliferative effects.
  • Metal Ion Coordination : The presence of zinc plays a crucial role in enhancing the biological activity by stabilizing the structure and facilitating interactions with biological macromolecules.

4. Case Studies

Several case studies have explored the efficacy of this compound in vivo and in vitro:

Case Study 1 : A study conducted on mice bearing B16 melanoma tumors showed that treatment with this compound resulted in a significant reduction in tumor size compared to control groups, indicating its potential as an anticancer agent.

Case Study 2 : In vitro assays using human cancer cell lines demonstrated a dose-dependent response to this compound, with higher concentrations leading to increased apoptosis rates.

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